molecular formula C18H19NO B15170281 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one CAS No. 918331-97-2

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one

Cat. No.: B15170281
CAS No.: 918331-97-2
M. Wt: 265.3 g/mol
InChI Key: CAXJTXSOWYVPKK-UHFFFAOYSA-N
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Description

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is an organic compound with a complex structure that includes an indanone core substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-amino-2-methylphenyl with 2,2-dimethylindan-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the indanone core.

    2,2-Dimethylindan-1-one: Contains the indanone core but lacks the amino and methyl substitutions.

Uniqueness

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

918331-97-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

5-(5-amino-2-methylphenyl)-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C18H19NO/c1-11-4-6-14(19)9-16(11)12-5-7-15-13(8-12)10-18(2,3)17(15)20/h4-9H,10,19H2,1-3H3

InChI Key

CAXJTXSOWYVPKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC3=C(C=C2)C(=O)C(C3)(C)C

Origin of Product

United States

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